Acetic acid arachidonyl ester

Descripción general

Descripción

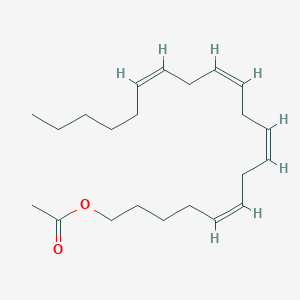

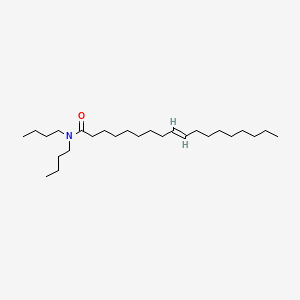

Acetic acid arachidonyl ester, also known as arachidonyl acetate, is a lipid-derived bioactive molecule with the molecular formula C22H36O2 and a molecular weight of 332.52 g/mol . This compound is an ester formed from arachidonic acid and acetic acid. It is a liquid at room temperature and is known for its potential therapeutic applications.

Mecanismo De Acción

Target of Action

Arachidonyl acetate, also known as acetic acid arachidonyl ester, primarily targets the cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, thromboxanes, and leukotrienes , which are crucial bioactive lipids that play diverse roles in the peripheral somatosensory system .

Mode of Action

Arachidonyl acetate interacts with its targets, the COX enzymes, leading to the production of arachidonic acid-derived prostaglandins .

Biochemical Pathways

Arachidonyl acetate is involved in the arachidonic acid pathway . This pathway describes the biosynthesis of eicosanoids from arachidonic acid, including its formation from omega-6 polyunsaturated fatty acids (PUFAs) and the synthesis of eicosanoids from eicosapentaenoic acid (EPA) including its formation from omega-3 PUFAs . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation .

Result of Action

The action of arachidonyl acetate results in the generation of numerous bioactive metabolites of critical importance for the immune system . These include inflammation in response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

Action Environment

The action, efficacy, and stability of arachidonyl acetate can be influenced by various environmental factors. For instance, studies have proposed that the effects of related compounds as anti-anxiety molecules strongly depended on environmental conditions . .

Análisis Bioquímico

Biochemical Properties

It is known that it is a part of a new class of molecules, the arachidonyl amino acids . These molecules have been found to possess biological activity .

Cellular Effects

It is known that the conjugate of arachidonic acid and glycine, a related compound, is present in bovine and rat brain as well as other tissues . This suggests that Acetic Acid Arachidonyl Ester may also have significant effects on cellular processes.

Molecular Mechanism

It is known that related compounds, such as the conjugate of arachidonic acid and glycine, can suppress inflammatory pain . This suggests that this compound may also interact with biomolecules and exert its effects at the molecular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetic acid arachidonyl ester can be synthesized through esterification, a reaction between a carboxylic acid (arachidonic acid) and an alcohol (acetic acid) in the presence of a mineral acid catalyst . The reaction is typically carried out by heating the reactants to facilitate the formation of the ester and water as a byproduct. The reaction is reversible and does not go to completion without removing the water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids to improve the reaction efficiency . The use of phase transfer catalysts, such as quaternary ammonium salts, can also enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid arachidonyl ester undergoes several types of chemical reactions, including:

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: Arachidonic acid and acetic acid.

Oxidation: Various oxidized metabolites, including prostaglandins and leukotrienes.

Aplicaciones Científicas De Investigación

Acetic acid arachidonyl ester has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Arachidonic acid: The parent compound of acetic acid arachidonyl ester, involved in similar metabolic pathways.

Arachidonyl ethanolamide (Anandamide): Another ester of arachidonic acid, known for its role in the endocannabinoid system.

Arachidonyl glycerol (2-AG): A glycerol ester of arachidonic acid, also part of the endocannabinoid system.

Uniqueness

This compound is unique due to its specific ester linkage with acetic acid, which influences its hydrolysis rate and subsequent release of arachidonic acid. This property makes it a valuable compound for studying the controlled release of bioactive lipids and their effects on cellular processes.

Propiedades

IUPAC Name |

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFFTAYULCRTQ-ZKWNWVNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)